(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458505
InChI: InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)13-8-7-9-18(10-13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13+/m0/s1
SMILES: CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13458505

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl (3R)-3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)13-8-7-9-18(10-13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13+/m0/s1
Standard InChI Key RCYKTMGCAYQVJK-QWHCGFSZSA-N
Isomeric SMILES C[C@@H](C(=O)N([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N
SMILES CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N
Canonical SMILES CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s structure combines a piperidine ring (a six-membered nitrogen-containing heterocycle) with a tert-butyl carbamate (Boc) protecting group at the 1-position. At the 3-position, an isopropyl-amino moiety is linked to an (S)-2-aminopropionyl side chain, introducing both chiral centers and functional diversity . The stereochemistry is critical: the (R) configuration at the piperidine’s 3-position and the (S) configuration in the propionyl group dictate spatial orientation, influencing molecular interactions and reactivity .

Table 1: Key Structural Features

FeatureDescription
Core structurePiperidine ring with Boc protection at N1
Side chain(S)-2-Aminopropionyl-isopropyl group at C3
Chiral centersC3 (R-configuration), C2 of propionyl (S-configuration)
Molecular formulaC16H31N3O3\text{C}_{16}\text{H}_{31}\text{N}_3\text{O}_3
Molar mass313.44 g/mol

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound likely follows a multi-step sequence common to protected piperidine derivatives:

  • Piperidine Functionalization: Introduction of the isopropyl-amino group at C3 via nucleophilic substitution or reductive amination .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the piperidine nitrogen .

  • Side Chain Coupling: Condensation of the (S)-2-aminopropionic acid derivative using coupling agents like HBTU or DCC.

Critical challenges include maintaining stereochemical integrity during coupling steps and avoiding racemization of the (S)-2-aminopropionyl group. Optimized conditions (e.g., low temperatures, chiral catalysts) are essential for high enantiomeric excess .

Industrial Availability

The compound is commercially available through specialized suppliers such as Fluorochem Ltd., which offers it in 500 mg quantities . Scaling production requires addressing:

  • Cost of chiral starting materials.

  • Purification challenges due to polar functional groups.

Physicochemical Properties

Solubility and Stability

As a Boc-protected amine with a carboxylic acid ester, the compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water . The tert-butyl ester enhances lipophilicity (logP2.1\log P \approx 2.1), favoring membrane permeability in biological systems. Stability studies suggest susceptibility to acidic conditions, which cleave the Boc group, and basic hydrolysis of the ester .

Table 2: Physicochemical Profile

PropertyValue/Description
Melting pointNot reported
logP\log P~2.1 (estimated)
SolubilitySoluble in DMSO, DMF; sparingly soluble in water
StabilityAcid-labile (Boc deprotection at pH < 4)

Biological and Chemical Applications

Role in Medicinal Chemistry

Piperidine derivatives are prevalent in drug discovery due to their conformational rigidity and ability to mimic peptide bonds. This compound’s dual amino and ester groups make it a candidate for:

  • Protease Inhibitors: The (S)-2-aminopropionyl group may act as a transition-state analog in serine protease inhibition .

  • Peptide Mimetics: Incorporation into macrocyclic peptides to enhance oral bioavailability.

Catalytic Applications

The tertiary amine in the piperidine ring could serve as a ligand in asymmetric catalysis. For instance, palladium complexes of similar amines catalyze Suzuki-Miyaura couplings with high enantioselectivity .

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